Benzyl tetrahydro-2H-pyran-4-carboxylate

Description

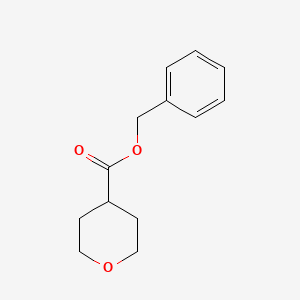

Structure

2D Structure

Properties

IUPAC Name |

benzyl oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Tetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of benzyl tetrahydro-2H-pyran-4-carboxylate, a key intermediate in pharmaceutical and fine chemical synthesis. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and presents predicted spectroscopic information to aid in its characterization.

Core Physicochemical Properties

This compound is a versatile building block in organic synthesis.[1] Its utility is underscored by its ester functionality and the presence of a benzyl group, which allows for various protection and deprotection strategies in multi-step synthetic routes.[1] This compound is primarily utilized as an intermediate in the development of active pharmaceutical ingredients (APIs).[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Tetrahydro-2H-pyran-4-carboxylic acid (Precursor) | Benzyl Benzoate (Related Compound) |

| Molecular Formula | C₁₃H₁₆O₃[1] | C₆H₁₀O₃ | C₁₄H₁₂O₂[2] |

| Molecular Weight | 220.26 g/mol [1] | 130.14 g/mol | 212.24 g/mol [2] |

| CAS Number | 871022-58-1[1] | 5337-03-1[3] | 120-51-4[4] |

| Physical State | Not explicitly found, likely a liquid or low-melting solid | Solid[3] | Colorless, oily liquid or solid flakes[4] |

| Melting Point | Not available | 87 - 89 °C[3] | 17 - 21 °C[4][5] |

| Boiling Point | Not available | 115 °C at 20 mmHg[3] | 323 - 324 °C[4] |

| Density | Not available | Not available | 1.118 g/mL at 20 °C[4] |

| Solubility | Not explicitly found, likely soluble in organic solvents | Soluble in water[6] | Miscible with ethanol, chloroform, and ether; insoluble in water[2][4] |

| Storage Conditions | 2-8°C, dry, sealed[1] | Room Temperature, sealed in dry | Not specified |

Experimental Protocols

A plausible and widely used method for the synthesis of this compound is the Fischer esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol in the presence of an acid catalyst.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from tetrahydro-2H-pyran-4-carboxylic acid and benzyl alcohol.

Materials:

-

Tetrahydro-2H-pyran-4-carboxylic acid

-

Benzyl alcohol (in large excess, can also act as the solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask, combine tetrahydro-2H-pyran-4-carboxylic acid and a large excess of benzyl alcohol. The benzyl alcohol can serve as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.

-

Extraction: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the excess benzyl alcohol and any extraction solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.30-7.40 ppm, integrating to 5H.

-

Benzylic Protons (-CH₂-Ph): A singlet at approximately δ 5.15 ppm, integrating to 2H.

-

Tetrahydropyran Ring Protons:

-

The proton at the C4 position (methine proton, -CH-C=O) is expected to appear as a multiplet around δ 2.5-2.7 ppm.

-

The protons on the carbons adjacent to the oxygen atom (C2 and C6) would likely appear as multiplets in the range of δ 3.4-4.0 ppm.

-

The remaining protons on the tetrahydropyran ring (C3 and C5) would likely appear as multiplets in the range of δ 1.7-2.0 ppm.

-

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (Ester): A signal around δ 174-176 ppm.

-

Aromatic Carbons (Benzyl Group):

-

The quaternary carbon attached to the benzylic group is expected around δ 136 ppm.

-

The other aromatic carbons would appear in the typical range of δ 127-129 ppm.

-

-

Benzylic Carbon (-CH₂-Ph): A signal around δ 66-67 ppm.

-

Tetrahydropyran Ring Carbons:

-

The carbon at the C4 position (-CH-C=O) is expected around δ 40-42 ppm.

-

The carbons adjacent to the oxygen atom (C2 and C6) would likely appear around δ 66-68 ppm.

-

The carbons at the C3 and C5 positions would likely appear around δ 28-30 ppm.

-

Predicted IR Spectrum

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether in Tetrahydropyran Ring): A characteristic absorption band around 1100 cm⁻¹.

Safety and Handling

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General handling precautions include working in a well-ventilated area and using appropriate personal protective equipment (PPE), such as gloves and safety glasses.[3] The compound should be stored in a cool, dry, and well-sealed container, with a recommended storage temperature of 2-8°C.[1]

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in research and development.

References

Benzyl tetrahydro-2H-pyran-4-carboxylate structure

An In-depth Technical Guide to Benzyl Tetrahydro-2H-pyran-4-carboxylate

Introduction

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, combining a stable tetrahydropyran (THP) ring with a benzyl ester functional group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.[1] The tetrahydropyran moiety is a common feature in many natural products and is often incorporated into drug candidates to modulate properties such as solubility and metabolic stability. The benzyl group, on the other hand, functions as a common and readily cleavable protecting group for the carboxylic acid. This guide provides a comprehensive overview of the compound's structure, properties, synthesis, and applications for professionals in research and drug development.

Chemical Structure and Properties

The molecular structure consists of a tetrahydropyran ring where the carboxylate group is attached at the 4-position. This carboxylate group is esterified with a benzyl group. This arrangement makes it a valuable reagent in drug discovery and for the synthesis of various heterocyclic compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 871022-58-1 | [1][2][] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2][4] |

| Molecular Weight | 220.26 g/mol | [1][4] |

| IUPAC Name | benzyl oxane-4-carboxylate | [] |

| Synonyms | Tetrahydro-2H-pyran-4-carboxylic acid benzyl ester | [2][] |

| Purity | Typically ≥95.0% | [1] |

| Storage Conditions | 2-8°C, dry, sealed environment | [1] |

Synthesis

The primary method for synthesizing this compound is through the esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and a suitable solvent such as toluene (approx. 0.2 M concentration).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq).

-

Reaction Execution: Heat the mixture to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction mixture has cooled to room temperature, it is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

This compound is primarily used as an intermediate or building block in multi-step organic syntheses.[1] Its utility stems from the distinct properties of its constituent parts.

-

As a Protected Carboxylic Acid: The benzyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl group to liberate the free carboxylic acid without affecting many other functional groups.

-

As a Tetrahydropyran Building Block: The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional framework for orienting other functional groups to interact with biological targets.

-

Intermediate for API Synthesis: The compound is listed as a reagent for drug discovery and neurological research.[1] The free carboxylic acid (after deprotection) or the ester itself can be used in further transformations like amide bond formation or reduction to an alcohol, enabling the synthesis of a diverse array of more complex molecules.

Caption: Logical relationships showing the compound as a versatile chemical intermediate.

Spectroscopic and Analytical Data

While specific, experimentally verified spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

Table 2: Predicted Spectroscopic Characteristics

| Technique | Expected Signals | Notes |

| ¹H NMR | δ 7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.δ 5.1 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).δ 3.4-4.0 ppm (m, 4H): Protons on the tetrahydropyran ring adjacent to the oxygen atom (-O-CH₂-).δ 2.5-2.7 ppm (m, 1H): Methine proton at the 4-position of the ring (-CH-COO-).δ 1.7-1.9 ppm (m, 4H): Methylene protons on the tetrahydropyran ring (-CH₂-). | Chemical shifts are approximate and depend on the solvent used. |

| ¹³C NMR | δ ~175 ppm: Carbonyl carbon of the ester.δ 128-136 ppm: Aromatic carbons of the benzyl group.δ ~67 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).δ ~66 ppm: Carbons on the tetrahydropyran ring adjacent to the oxygen.δ ~40 ppm: Methine carbon at the 4-position of the ring.δ ~28 ppm: Methylene carbons on the tetrahydropyran ring. | Provides a carbon framework consistent with the proposed structure. |

| IR (Infrared) | ~1735 cm⁻¹: Strong C=O stretch of the ester.~1100-1250 cm⁻¹: C-O stretching vibrations (ester and ether).~2850-3000 cm⁻¹: C-H stretches of aliphatic and aromatic groups. | Confirms the presence of key functional groups. |

Biological Context

There is no specific biological activity reported for this compound itself, as it is primarily regarded as a synthetic intermediate. However, the broader class of pyran and benzopyran derivatives exhibits a wide range of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties.[5][6] The presence of this compound in catalogues for "Neurological Research Reagents" suggests its utility in constructing novel molecules aimed at targets within the central nervous system. The development of new compounds from this building block could lead to the discovery of novel therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzyl Tetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl tetrahydro-2H-pyran-4-carboxylate, a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. This document details the primary synthetic pathways, complete with experimental protocols and quantitative data, to assist researchers in the efficient preparation of this target molecule.

Introduction

This compound is a heterocyclic compound featuring a tetrahydropyran ring, a common motif in numerous bioactive molecules that can enhance pharmacokinetic properties such as solubility and metabolic stability. The benzyl ester functionality serves as a versatile protecting group for the carboxylic acid, which can be selectively removed under various conditions during multi-step syntheses of complex pharmaceutical ingredients. This guide will focus on the most common and commercially viable method for its preparation.

Synthetic Pathways

The most prevalent and well-documented synthesis of this compound is a multi-step process that begins with the construction of the tetrahydropyran-4-carboxylic acid core, followed by esterification with benzyl alcohol.

Synthesis of Tetrahydropyran-4-carboxylic Acid

The formation of the tetrahydropyran ring is typically achieved through a cyclization reaction involving diethyl malonate and bis(2-chloroethyl) ether. This is followed by hydrolysis and a controlled decarboxylation to yield the key intermediate, tetrahydropyran-4-carboxylic acid.

Esterification to this compound

With tetrahydropyran-4-carboxylic acid in hand, the final step is the esterification with benzyl alcohol. Several standard methods can be employed for this transformation, including Fischer esterification, reaction with benzyl bromide, or the Mitsunobu reaction. The Fischer esterification, being a classic and straightforward method, is detailed below.

Experimental Protocols

The following protocols are based on established procedures and should be adapted and optimized for specific laboratory conditions.

Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

To the stirred solution at room temperature, add diethyl malonate dropwise.

-

Following the addition of diethyl malonate, add bis(2-chloroethyl) ether.

-

Heat the reaction mixture to reflux for 12-18 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography.

Synthesis of Tetrahydropyran-4,4-dicarboxylic acid

Procedure:

-

Hydrolyze the diethyl tetrahydropyran-4,4-dicarboxylate with a solution of sodium hydroxide (NaOH) in water.

-

Heat the mixture to 40-50°C. The amount of base used is typically 1 to 6 molar equivalents with respect to the diester.

-

After complete hydrolysis, cool the reaction mixture and adjust the pH to 1.0-2.0 with a suitable acid.

-

The product can be isolated by extraction with a solvent like ethyl acetate.

Synthesis of Tetrahydropyran-4-carboxylic acid (Decarboxylation)

Procedure:

-

In a suitable reaction vessel, charge xylene and paraffin oil and heat to 120-130°C.

-

Carefully add the tetrahydropyran-4,4-dicarboxylic acid in portions, controlling the evolution of carbon dioxide.

-

After the addition is complete and gas evolution has ceased, distill off the solvent under reduced pressure to isolate the crude 4-tetrahydropyranylcarboxylic acid.

Synthesis of this compound (Fischer Esterification)

Procedure:

-

To a solution of tetrahydropyran-4-carboxylic acid in toluene, add an excess of benzyl alcohol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or vacuum distillation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the key steps in the synthesis of this compound.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1. Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | NaOEt | Ethanol | Reflux | 12 - 18 | ~65 |

| 2. Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | NaOH | Water | 40 - 50 | Not Specified | High |

| 3. Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | Paraffin oil | Xylene | 120 - 130 | Not Specified | 80 - 85 |

| 4. Esterification | Tetrahydropyran-4-carboxylic acid, Benzyl alcohol | H₂SO₄ (cat.) | Toluene | Reflux | Varies | Typically >80 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Conclusion

This guide outlines a reliable and scalable synthetic route to this compound. The presented protocols for the synthesis of the tetrahydropyran-4-carboxylic acid precursor and its subsequent esterification provide a solid foundation for researchers. The choice of esterification method can be adapted based on substrate sensitivity and available reagents. The information contained herein is intended to facilitate the efficient synthesis of this important building block for applications in medicinal chemistry and drug discovery.

An In-depth Technical Guide to Benzyl tetrahydro-2H-pyran-4-carboxylate

IUPAC Name: Benzyl oxane-4-carboxylate

This technical guide provides comprehensive information on Benzyl tetrahydro-2H-pyran-4-carboxylate, a key intermediate in organic and medicinal chemistry. The document details its chemical properties, a representative synthetic protocol, and its role in synthetic pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a tetrahydropyran ring and a benzyl ester functional group. Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1]

Table 1: Physicochemical and Registry Data

| Property | Value | Source |

| IUPAC Name | Benzyl oxane-4-carboxylate | [1] |

| CAS Number | 871022-58-1 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | |

| Purity | ≥95% (Typical) | |

| Storage Conditions | 2-8°C, dry, sealed atmosphere |

Role in Organic Synthesis

This compound primarily serves as an intermediate in multi-step organic syntheses. The benzyl ester group is a common protecting group for carboxylic acids, which can be selectively removed under various conditions (e.g., hydrogenolysis). The tetrahydropyran (oxane) moiety is a prevalent scaffold in many biologically active molecules and natural products, prized for its favorable metabolic stability and ability to engage in hydrogen bonding.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via Fischer esterification of the corresponding carboxylic acid. This method is a standard and reliable procedure for the preparation of such esters.

Objective: To synthesize this compound from Tetrahydro-2H-pyran-4-carboxylic acid and benzyl alcohol.

Materials:

-

Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)

-

Benzyl alcohol (1.2 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for workup and purification

-

Flash chromatography system (optional, for high purity)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approx. 2-3 mL per mmol of carboxylic acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

-

Reflux: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Logical Workflow and Diagrams

As a synthetic intermediate, this compound does not have an intrinsic signaling pathway. However, its role in a synthetic sequence can be visualized. The diagram below illustrates the logical workflow for its synthesis as described in the experimental protocol.

References

In-Depth Technical Guide to Benzyl tetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl tetrahydro-2H-pyran-4-carboxylate is a heterocyclic organic compound with the chemical formula C₁₃H₁₆O₃. It serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceutical and fine chemical development. Its structural features, including the tetrahydropyran ring and the benzyl ester group, make it a versatile building block in medicinal chemistry. The stable tetrahydropyran scaffold is a common motif in numerous biologically active natural products and synthetic drugs, often contributing to improved pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₆O₃ | [2][3] |

| Molecular Weight | 220.26 g/mol | [2][3] |

| CAS Number | 871022-58-1 | [2] |

| Appearance | White or off-white solid | [1] |

| Purity | ≥95% | [2] |

| Storage Conditions | 2-8°C, dry, sealed | [2][3] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Fischer esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol in the presence of an acid catalyst. This reaction is a classic and widely used method for the preparation of esters.[4][5][6][7][8]

Experimental Protocol: Fischer Esterification

Materials:

-

Tetrahydro-2H-pyran-4-carboxylic acid

-

Benzyl alcohol (in excess, can also serve as the solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated aqueous sodium chloride)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine tetrahydro-2H-pyran-4-carboxylic acid and a molar excess of benzyl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If benzyl alcohol is used in large excess, it can be removed under reduced pressure. Otherwise, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

A general workflow for the synthesis is depicted below:

References

- 1. leapchem.com [leapchem.com]

- 2. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. athabascau.ca [athabascau.ca]

Benzyl tetrahydro-2H-pyran-4-carboxylate commercial availability

An In-Depth Technical Guide to Benzyl tetrahydro-2H-pyran-4-carboxylate

For researchers, scientists, and professionals in drug development, this compound is a key building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its utility stems from the stable tetrahydropyran ring and the reactive benzyl ester functionality, which allows for selective transformations in multi-step synthetic routes. This guide provides a comprehensive overview of its commercial availability, technical specifications, and a representative synthetic protocol.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several vendors, providing an overview of purity levels and available quantities to aid in procurement for research and development purposes.

| Supplier | Purity | Available Sizes | CAS Number | Additional Information |

| MySkinRecipes | ≥95% | 250mg | 871022-58-1 | Lead time of 10-20 days is indicated.[1] |

| Fluorochem | 95.0%+ | Not specified | 871022-58-1 | Product code F506270.[2] |

| Shanghai Amole Biotechnology Co., Ltd. | Not specified | Samples available | 871022-58-1 | Available for international shipping.[3] |

| Laibo Chem | Not specified | 250mg | 871022-58-1 | |

| BOC Sciences | Not specified | Not specified | 871022-58-1 | Specializes in small molecule synthesis and characterization.[] |

Technical Specifications

Key physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| CAS Number | 871022-58-1 | [1] |

| MDL Number | MFCD11976280 | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage Conditions | 2-8°C, dry, sealed | [1] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through the esterification of Tetrahydro-2H-pyran-4-carboxylic acid. A common method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with benzyl alcohol.

Diagram of the Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step process for the synthesis of this compound from Tetrahydro-2H-pyran-4-carboxylic acid.

Step 1: Formation of Tetrahydro-2H-pyran-4-carbonyl chloride

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are typically removed under reduced pressure to yield the crude Tetrahydro-2H-pyran-4-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Esterification with Benzyl Alcohol

-

In a separate flame-dried flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.1 eq) in anhydrous DCM.

-

Cool this solution to 0°C in an ice bath.

-

Dissolve the crude Tetrahydro-2H-pyran-4-carbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the benzyl alcohol solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The tetrahydropyran motif is a common structural feature in numerous biologically active compounds and natural products, valued for its ability to improve pharmacokinetic properties. The benzyl ester group can act as a protecting group for the carboxylic acid, which can be deprotected under mild hydrogenolysis conditions to reveal the free acid for further functionalization, such as amide bond formation. This makes it a versatile reagent in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate: A Key Intermediate in Drug Discovery

Foreword: The Strategic Importance of the Tetrahydropyran Moiety

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring system stands out as a privileged scaffold. Its prevalence in numerous natural products and its favorable physicochemical properties—such as improved aqueous solubility and metabolic stability—make it a highly desirable structural motif in the design of novel therapeutics. Benzyl tetrahydro-2H-pyran-4-carboxylate, the subject of this guide, serves as a versatile and pivotal intermediate, providing a robust platform for the elaboration of complex molecular architectures. This document provides a comprehensive overview of its synthesis, grounded in practical, field-proven insights and methodologies for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic disconnection. The most apparent strategy involves the esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol. This central transformation can be approached through several established methods, each with its own set of advantages and considerations.

Caption: Retrosynthetic analysis of this compound.

This guide will first detail the synthesis of the crucial precursor, tetrahydro-2H-pyran-4-carboxylic acid, followed by an in-depth exploration of the two most effective esterification methodologies for obtaining the final product.

Synthesis of the Precursor: Tetrahydro-2H-pyran-4-carboxylic Acid

The synthesis of tetrahydro-2H-pyran-4-carboxylic acid is a well-established multi-step process that is both scalable and reliable. The quality of this starting material is paramount to the success of the subsequent esterification.

Step 1: Cyclization to form Diethyl tetrahydropyran-4,4-dicarboxylate

The initial step involves a classic Williamson ether synthesis-type cyclization. The sodium salt of diethyl malonate acts as the nucleophile, displacing the chlorine atoms from bis(2-chloroethyl) ether to form the tetrahydropyran ring.

Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

To the stirred solution, add diethyl malonate dropwise at room temperature.

-

Following the addition, introduce bis(2-chloroethyl) ether to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide.

Protocol:

-

Dissolve the diethyl tetrahydropyran-4,4-dicarboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the dicarboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Decarboxylation to Tetrahydro-2H-pyran-4-carboxylic acid

The final step in the precursor synthesis is a thermal decarboxylation. Careful temperature control is crucial to prevent decomposition of the desired product.

Protocol:

-

In a flask equipped for distillation, heat the tetrahydropyran-4,4-dicarboxylic acid to 120-130°C. The use of a high-boiling solvent like xylene or paraffin oil can aid in controlling the temperature and ensuring even heat distribution.[1]

-

The evolution of carbon dioxide will be observed. Maintain the temperature until gas evolution ceases.

-

The crude product can be purified by distillation or recrystallization.

Esterification Methodologies: Synthesizing the Final Product

With the precursor acid in hand, the final step is the esterification with benzyl alcohol. Two primary methods are recommended, each with distinct advantages.

Method A: Fischer-Speier Esterification

This is a classic, cost-effective method involving the acid-catalyzed reaction between the carboxylic acid and an excess of the alcohol.[2][3] The equilibrium nature of this reaction necessitates strategies to drive it towards the product.[4]

Causality Behind Experimental Choices:

-

Excess Benzyl Alcohol: Using benzyl alcohol as the limiting reagent is not cost-effective. Therefore, an excess of the alcohol is used to shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[4]

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2][5]

-

Water Removal: The formation of water as a byproduct can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[6] To maximize the yield, water should be removed as it is formed, typically through azeotropic distillation using a Dean-Stark apparatus.

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add tetrahydro-2H-pyran-4-carboxylic acid, 3-5 equivalents of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).

-

Add a suitable solvent for azeotropic water removal, such as toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Method B: The Mitsunobu Reaction

The Mitsunobu reaction provides a milder, often higher-yielding alternative to Fischer esterification, proceeding under neutral conditions at room temperature.[7][8][9] It is particularly useful for substrates that are sensitive to acidic conditions.

Causality Behind Experimental Choices:

-

Reagent Combination: The reaction relies on a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][10]

-

Mechanism: The triphenylphosphine and DEAD react to form a phosphonium salt, which then activates the alcohol, converting the hydroxyl group into a good leaving group. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[11]

-

Work-up: A significant challenge with the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide and the reduced dialkyl hydrazinedicarboxylate.[12] Purification is typically achieved through column chromatography.

Caption: Workflow for the Mitsunobu Reaction.

Detailed Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve tetrahydro-2H-pyran-4-carboxylic acid (1 eq.), benzyl alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude residue can be directly purified by silica gel column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

| Parameter | Fischer-Speier Esterification | Mitsunobu Reaction |

| Reagents | Carboxylic acid, excess alcohol, strong acid catalyst | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD |

| Conditions | High temperature (reflux) | Mild (0°C to room temperature) |

| Byproducts | Water | Triphenylphosphine oxide, reduced azodicarboxylate |

| Yield | Moderate to high (can be driven by Le Châtelier's principle) | Generally high |

| Advantages | Cost-effective, scalable | Mild conditions, high yield, good for sensitive substrates |

| Disadvantages | Harsh conditions, equilibrium reaction | Stoichiometric byproducts can complicate purification |

Characterization of this compound

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzyl group (a singlet for the benzylic protons around 5.1 ppm and multiplets for the aromatic protons between 7.2-7.4 ppm) and the tetrahydropyran ring (multiplets for the methylene protons).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will show a resonance for the ester carbonyl carbon around 175 ppm, signals for the aromatic carbons of the benzyl group, and distinct signals for the carbons of the tetrahydropyran ring.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1735 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (220.26 g/mol ).

Safety and Handling

Tetrahydro-2H-pyran-4-carboxylic acid:

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.[5]

-

Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[5][13]

Benzyl Alcohol:

-

Harmful if swallowed or inhaled.

-

Causes serious eye irritation.

-

Precautions: Handle in a well-ventilated area. Avoid contact with skin and eyes.

Reagents for Mitsunobu Reaction:

-

DEAD/DIAD: These reagents are toxic and potentially explosive. Handle with extreme care in a fume hood.

-

Triphenylphosphine: Irritant.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[3] The ester functionality can be readily hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. The benzyl group serves as a convenient protecting group that can be removed under mild hydrogenolysis conditions. These functionalities make it an ideal starting material for the synthesis of compounds targeting various therapeutic areas.

Conclusion

The synthesis of this compound is a robust and well-understood process. The choice between Fischer esterification and the Mitsunobu reaction will depend on the specific requirements of the synthesis, such as scale, cost, and the presence of sensitive functional groups. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can reliably obtain this key intermediate in high purity, paving the way for the discovery and development of new and innovative medicines.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Benzyl tetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl tetrahydro-2H-pyran-4-carboxylate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] While the specific discovery of this compound is not prominently documented in publicly available literature, its synthesis relies on well-established chemical principles. This document details the physicochemical properties, a probable synthetic pathway with detailed experimental protocols, and expected analytical data for this compound. The information presented is curated for researchers and professionals in the field of organic synthesis and drug development.

Introduction

This compound (CAS No. 871022-58-1) is a heterocyclic ester that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a tetrahydropyran ring and a benzyl ester functional group, makes it a versatile intermediate for the preparation of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] The tetrahydropyran motif is a common feature in many biologically active natural products and pharmaceuticals. The benzyl ester group can act as a protecting group for the carboxylic acid, which can be selectively removed under various reaction conditions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| CAS Number | 871022-58-1 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Purity | ≥95% (typical commercial grade) | [1] |

| Storage Conditions | 2-8°C, dry, sealed | [1] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process: first, the synthesis of the precursor Tetrahydro-2H-pyran-4-carboxylic acid, followed by its esterification with benzyl alcohol.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carboxylic acid

This procedure is adapted from a commercially viable synthesis method.[2]

Experimental Protocol:

-

Cyclization: In a suitable reaction vessel, combine diethyl malonate (1.0 mole) and bis(2-chloroethyl) ether (1.0 mole) in a solvent such as toluene. Add a base (e.g., sodium ethoxide, 2.0-5.0 moles) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). Heat the mixture at 50-100°C until the reaction is complete (monitored by TLC or GC). After cooling, the reaction mixture is worked up by washing with water and brine, and the organic layer is concentrated to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.

-

Hydrolysis: The crude diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) is treated with an aqueous solution of a strong base, such as sodium hydroxide (5.0 moles), and heated at 40-50°C to facilitate hydrolysis of the esters.

-

Decarboxylation: After complete hydrolysis, the reaction mixture is acidified (pH 1-2) to precipitate tetrahydropyran-4,4-dicarboxylic acid. The isolated dicarboxylic acid is then heated in a high-boiling solvent like xylene or paraffin oil at 120-130°C to induce decarboxylation, yielding Tetrahydro-2H-pyran-4-carboxylic acid.[2] The product can be purified by extraction and crystallization.

Step 2: Synthesis of this compound (Fischer Esterification)

This is a standard Fischer esterification procedure.[3][4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent) in an excess of benzyl alcohol (which can also serve as the solvent). Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap, driving the equilibrium towards the formation of the ester. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol. The crude this compound can be purified by column chromatography on silica gel.

Analytical Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. The expected data is summarized below.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Expected signals would include those for the benzyl group protons (aromatic protons around 7.3-7.4 ppm and the benzylic CH₂ protons around 5.1 ppm), and the protons of the tetrahydropyran ring (in the range of 1.5-4.0 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Expected signals would include the carbonyl carbon of the ester (around 170-175 ppm), the aromatic carbons of the benzyl group (127-136 ppm), the benzylic carbon (around 66 ppm), and the carbons of the tetrahydropyran ring (in the aliphatic region). |

| FT-IR | A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1730 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations and the aromatic C-H stretching of the benzyl group. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.26 g/mol ). |

Applications in Synthesis

This compound is primarily utilized as an intermediate in multi-step organic syntheses.[1] Its key applications include:

-

Pharmaceutical Synthesis: As a building block for the synthesis of complex drug molecules where the tetrahydropyran moiety is a key structural feature.

-

Protecting Group Chemistry: The benzyl ester can serve as a stable protecting group for the carboxylic acid, which can be deprotected via hydrogenolysis or other methods without affecting other sensitive functional groups.[1]

-

Heterocyclic Chemistry: The tetrahydropyran ring can be further functionalized or used as a scaffold to construct other heterocyclic systems.[1]

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final product and its characterization.

Caption: Logical workflow from synthesis to structural confirmation.

Conclusion

This compound is a valuable synthetic intermediate with applications in pharmaceutical and fine chemical synthesis. While its discovery is not well-documented, its preparation can be reliably achieved through established methods such as the synthesis of the corresponding carboxylic acid followed by Fischer esterification. This guide provides the necessary theoretical and practical information for the synthesis, purification, and characterization of this compound, serving as a useful resource for professionals in the field.

References

Benzyl Tetrahydro-2H-pyran-4-carboxylate: A Technical Guide for Drug Discovery and Development

Introduction

Benzyl tetrahydro-2H-pyran-4-carboxylate is a heterocyclic organic compound with the chemical formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol .[1] It is recognized as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] The structural motif of the tetrahydropyran ring is prevalent in a wide array of bioactive molecules and natural products, often imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Synthesis

This compound is structurally characterized by a central tetrahydropyran ring with a benzyl carboxylate group attached at the 4-position. This ester functionality and the benzyl group make it a versatile building block, amenable to various chemical transformations and suitable for protection/deprotection strategies in multi-step syntheses.[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, tetrahydropyran-4-carboxylic acid, with benzyl alcohol.

Experimental Protocol: Fischer Esterification

-

Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Benzyl alcohol

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Toluene or a similar azeotroping solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve tetrahydropyran-4-carboxylic acid in an excess of benzyl alcohol and toluene.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Synthesis Workflow

Caption: Fischer Esterification of Tetrahydropyran-4-carboxylic Acid.

Spectroscopic Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.30-7.40 (m, 5H) | Ar-H |

| 5.15 (s, 2H) | -CH₂-Ph |

| 3.90-4.00 (m, 2H) | -O-CH₂- (pyran) |

| 3.40-3.50 (m, 2H) | -O-CH₂- (pyran) |

| 2.50-2.60 (m, 1H) | -CH- (pyran) |

| 1.70-1.90 (m, 4H) | -CH₂- (pyran) |

Biological and Medicinal Chemistry Applications

The tetrahydropyran moiety is a key structural feature in numerous biologically active compounds, contributing to desirable pharmacological properties. While specific biological data for this compound is limited in the public domain, its role as a versatile intermediate suggests its utility in the synthesis of a wide range of therapeutic agents. Derivatives of the tetrahydropyran scaffold have been reported to exhibit diverse biological activities, including but not limited to:

-

Anticancer Activity: The pyran nucleus is a core component of various compounds with demonstrated anti-proliferative effects.

-

Antimicrobial and Antifungal Properties: Tetrahydropyran derivatives have been investigated for their potential to combat microbial and fungal infections.

-

Antioxidant Effects: The heterocyclic structure can be functionalized to develop compounds with radical scavenging capabilities.

Logical Relationship in Drug Discovery

Caption: Drug discovery workflow starting from the core scaffold.

Conclusion

This compound serves as a pivotal starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis via Fischer esterification and the established biological relevance of the tetrahydropyran scaffold make it an attractive molecule for medicinal chemists. Further exploration of its derivatives is warranted to uncover novel therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to leverage the chemical versatility of this compound in their drug development endeavors.

References

Key physical characteristics of Benzyl tetrahydro-2H-pyran-4-carboxylate

This guide provides a comprehensive overview of the key physical and chemical characteristics of Benzyl tetrahydro-2H-pyran-4-carboxylate, a crucial heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core data with practical, field-proven insights to facilitate its effective application in the laboratory.

Introduction and Strategic Importance

This compound (CAS No. 871022-58-1) is a versatile intermediate valued in pharmaceutical and fine chemical synthesis.[1] Its structure uniquely combines a stable, saturated tetrahydropyran (THP) ring with a benzyl ester functional group. This configuration offers several strategic advantages in multi-step synthesis. The THP moiety is a common scaffold in numerous bioactive molecules, conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The benzyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under standard hydrogenolysis conditions, ensuring orthogonality with many other protecting groups.[1] This makes the molecule an ideal starting point for constructing complex molecular architectures where precise control of reactivity is paramount.[1]

Molecular Structure and Core Identifiers

The fundamental identity of a chemical compound is rooted in its structure and universally recognized identifiers.

Caption: Molecular Structure of this compound.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | Benzyl oxane-4-carboxylate | N/A |

| CAS Number | 871022-58-1 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1][2] |

| MDL Number | MFCD11976280 |[1] |

Physicochemical Properties

A compound's physical properties dictate its handling, reaction conditions, and purification strategies. While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes known values and expert-derived predictions based on analogous structures.

Table 2: Key Physical Characteristics

| Property | Value / Predicted Value | Rationale and Comparative Data |

|---|---|---|

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for benzyl esters of this molecular weight. |

| Boiling Point | > 300 °C (Predicted at atm. pressure) | High molecular weight and polarity suggest a high boiling point. The parent carboxylic acid boils at 115 °C / 20 mmHg. |

| Melting Point | Not available | N/A |

| Density | ~1.1 g/cm³ (Predicted) | The analogous methyl ester, Methyl tetrahydro-2H-pyran-4-carboxylate, has a density of 1.080 g/mL at 20 °C.[3] |

| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, MeOH, EtOH. Insoluble in water. | The ester and aromatic functionalities confer solubility in common organic solvents, while the overall nonpolar character predicts poor aqueous solubility. |

| Storage | 2-8°C, dry, sealed | Recommended for maintaining long-term stability and preventing hydrolysis.[1] |

Spectroscopic Profile: An Interpretive Analysis

Spectroscopic data provides a fingerprint of a molecule's structure. The following sections detail the expected spectroscopic characteristics, providing a baseline for characterization and reaction monitoring.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is the most informative tool for routine structural confirmation. The predicted chemical shifts (in CDCl₃) are:

-

δ 7.30-7.40 ppm (multiplet, 5H): These signals correspond to the five protons of the monosubstituted benzene ring of the benzyl group.

-

δ 5.15 ppm (singlet, 2H): This sharp singlet arises from the two benzylic protons (-O-CH₂ -Ph). Its integration value of 2H is a key diagnostic feature.

-

δ 3.90-4.05 ppm (multiplet, 2H): These are the axial and equatorial protons on the carbons adjacent to the ring oxygen (C2 and C6 positions) deshielded by the ether linkage.

-

δ 3.40-3.55 ppm (multiplet, 2H): These signals correspond to the other two protons on the carbons adjacent to the ring oxygen.

-

δ 2.50-2.65 ppm (multiplet, 1H): This signal is from the methine proton at the C4 position, adjacent to the carbonyl group.

-

δ 1.70-1.95 ppm (multiplet, 4H): These signals represent the four protons on the C3 and C5 positions of the tetrahydropyran ring.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum confirms the carbon skeleton:

-

δ ~174 ppm: The carbonyl carbon of the ester group.

-

δ ~136 ppm: The quaternary aromatic carbon (C1) of the benzyl group.

-

δ ~128.5 ppm, ~128.2 ppm, ~128.0 ppm: Aromatic carbons (C2-C6) of the benzyl group.

-

δ ~68 ppm: Carbons adjacent to the ring oxygen (C2 and C6).

-

δ ~66 ppm: The benzylic carbon (-O-CH₂ -Ph).

-

δ ~41 ppm: The methine carbon at the C4 position.

-

δ ~34 ppm: Carbons at the C3 and C5 positions.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups:

-

~3030 cm⁻¹ (weak-medium): Aromatic C-H stretching.

-

~2950, 2860 cm⁻¹ (medium-strong): Aliphatic C-H stretching from the THP ring and benzylic methylene.

-

~1735 cm⁻¹ (strong): A very prominent peak corresponding to the C=O (ester) stretching vibration. This is a critical diagnostic peak.

-

~1450-1600 cm⁻¹ (variable): Aromatic C=C ring stretching absorptions.

-

~1100-1250 cm⁻¹ (strong): C-O stretching from the ester and the ether linkages of the THP ring.

Experimental Protocol: Synthesis via Fischer Esterification

The most direct and common synthesis of this compound is the acid-catalyzed esterification of its parent carboxylic acid. This self-validating protocol includes in-process checks to ensure reaction completion.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.5-2.0 eq), and toluene (approx. 0.2 M concentration).

-

Causality: Benzyl alcohol is used in excess to drive the equilibrium towards the product, according to Le Châtelier's principle. Toluene serves as a solvent and an azeotroping agent to remove the water byproduct.

-

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.

-

-

Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress.

-

Trustworthiness: The reaction is self-validating. The theoretical amount of water to be collected is 1.0 equivalent. Collection of this amount indicates the reaction is nearing completion.

-

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. Visualize with a potassium permanganate stain. The reaction is complete when the starting carboxylic acid spot is no longer visible.

-

Workup: Once complete, cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

-

Causality: The sodium bicarbonate neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid, moving it into the aqueous layer.

-

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Final Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm its identity and purity using the spectroscopic methods detailed in Section 4.

Safe Handling and Storage

While specific hazard data for this compound is limited, prudent laboratory practices for handling benzyl esters should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, ideally refrigerated at 2-8°C to ensure long-term chemical stability.[1]

Conclusion

This compound is a high-value synthetic intermediate with well-defined structural and spectroscopic characteristics. Its strategic utility in organic synthesis, particularly for pharmaceuticals, is underscored by the stable THP core and the readily cleavable benzyl ester. Understanding its core physical properties and employing robust, validated synthetic protocols are key to leveraging this versatile molecule to its full potential in research and development.

References

A Technical Guide to the Solubility of Benzyl tetrahydro-2H-pyran-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl tetrahydro-2H-pyran-4-carboxylate is a chemical intermediate frequently utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, which includes a benzyl ester and a tetrahydropyran ring, dictates its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is crucial for its use in chemical reactions, purification processes, and formulation development.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] this compound possesses both polar and non-polar characteristics.

-

Polar Features: The ester group (-COO-) and the ether oxygen in the tetrahydropyran ring introduce polarity to the molecule.

-

Non-Polar Features: The benzyl group (a benzene ring attached to a methylene group) and the hydrocarbon backbone of the tetrahydropyran ring are non-polar.

Based on this structure, the following solubility profile in common organic solvents can be predicted:

-

High Solubility: Expected in moderately polar to polar aprotic solvents. The ester and ether functionalities should allow for good interaction with solvents like:

-

Dichloromethane

-

Chloroform

-

Acetone

-

Ethyl acetate

-

Tetrahydrofuran (THF)

-

-

Moderate Solubility: Expected in less polar and some polar protic solvents.

-

Toluene

-

Ethanol

-

Methanol

-

-

Low Solubility: Expected in highly non-polar or very polar protic solvents.

-

Hexane

-

Cyclohexane

-

Water

-

The solubility of related compounds supports these predictions. For instance, benzyl benzoate is soluble in chloroform, ether, and oils, and miscible with alcohol.[3] Tetrahydropyran itself is a hydrophobic solvent with partial miscibility in water.[4]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following is a general protocol for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., dichloromethane, ethanol, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solute.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Accurately dilute the filtered solution with a known volume of the same solvent in a volumetric flask.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve and calculate the original solubility.

-

Data Presentation:

The quantitative solubility data should be summarized in a structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Dichloromethane | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Hexane | 25 | Experimental Value |

| Other Solvents | 25 | Experimental Value |

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for determining the solubility of a solid compound.